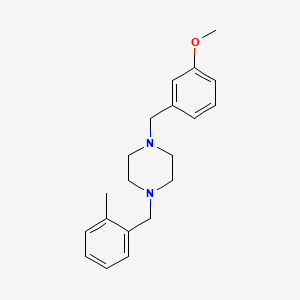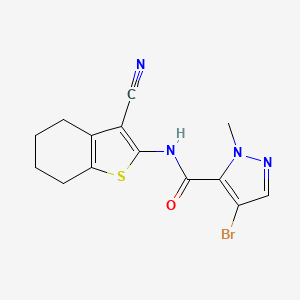![molecular formula C15H22N2O5S B4544550 ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4544550.png)
ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate
Overview
Description
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate, also known as EISPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EISPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mechanism of Action
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate exerts its therapeutic effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that are responsible for inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate also induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. The anti-bacterial activity of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and anti-bacterial activity. Additionally, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been shown to have anti-inflammatory effects by reducing the production of prostaglandins, which are involved in inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to have anti-oxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the role of COX-2 in inflammation. Additionally, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, one limitation of using ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the biochemical and physiological effects of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate and to understand its mechanism of action in more detail. Furthermore, the development of ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Scientific Research Applications
Ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that are involved in inflammation. ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has demonstrated anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
ethyl 4-oxo-4-[4-(propan-2-ylsulfamoyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-22-15(19)10-9-14(18)16-12-5-7-13(8-6-12)23(20,21)17-11(2)3/h5-8,11,17H,4,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYPFQNMVBKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-bromo-2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4544479.png)
![3-[(6-bromo-4-quinazolinyl)amino]phenyl acetate](/img/structure/B4544480.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4544487.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4544513.png)
![N-(2-methylphenyl)-N'-(2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)urea](/img/structure/B4544529.png)
![4-({3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}amino)phenyl thiocyanate](/img/structure/B4544538.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4544539.png)

![N,N-dimethyl-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4544549.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4544555.png)
![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]isonicotinamide](/img/structure/B4544577.png)
![2-bromo-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate](/img/structure/B4544585.png)